2-Fluoro-N-methoxy-N-methylacetamide
Overview
Description
The compound 2-Fluoro-N-methoxy-N-methylacetamide is a fluorinated acetamide derivative. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of related fluorinated acetamides and their potential applications. For instance, the synthesis and reactivity of N-methoxy-N-methyl-(1,3-benzothiazol-2-ylsulfonyl)fluoroacetamide, a building block for Julia olefination, is reported in one of the papers . This suggests that similar methodologies could potentially be applied to the synthesis of 2-Fluoro-N-methoxy-N-methylacetamide.
Synthesis Analysis
The synthesis of related fluorinated acetamides involves the use of fluoroacetyl chloride for acylation reactions with various amines, as described in the synthesis of twenty new N-monosubstituted fluoroacetamides . The process yields a range of products with different substituents and demonstrates the versatility of fluoroacetamide chemistry. The synthesis of N-methoxy-N-methyl-(1,3-benzothiazol-2-ylsulfonyl)fluoroacetamide also highlights the use of a fluorinated intermediate in the preparation of alpha-fluorovinyl Weinreb amides and alpha-fluoroenones .
Molecular Structure Analysis
The molecular structure of fluorinated acetamides is characterized by the presence of a fluorine atom, which can significantly influence the chemical reactivity and physical properties of the molecule. The fluorine atom is highly electronegative, which can lead to increased stability of the carbonyl group and affect the overall electronic distribution within the molecule. This is evident in the synthesis of alpha-fluorovinyl Weinreb amides, where the fluorine atom plays a crucial role in the selectivity of the olefination reactions .
Chemical Reactions Analysis
Fluorinated acetamides participate in various chemical reactions, including condensation reactions with aldehydes and cyclic ketones to produce alpha-fluorovinyl Weinreb amides . The presence of the fluorine atom can enhance the reactivity of these compounds and influence the selectivity of the reactions. For example, the use of DBU or NaH in the reactions with N-methoxy-N-methyl-(1,3-benzothiazol-2-ylsulfonyl)fluoroacetamide leads to different stereoselectivities, demonstrating the impact of reaction conditions on the outcome .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated acetamides are influenced by the presence of the fluorine atom and the specific substituents on the nitrogen atom. The fluorine atom's high electronegativity can lead to increased polarity, potentially affecting solubility and boiling points. The synthesis of N-monosubstituted fluoroacetamides with various substituents provides a range of compounds with different properties, which could be extrapolated to understand the properties of 2-Fluoro-N-methoxy-N-methylacetamide . Additionally, the carcinogenicity study of o-methoxy derivatives of N-2-fluorenylacetamide indicates that the introduction of methoxy groups and the position of substituents can significantly alter the biological activity of these compounds .
Scientific Research Applications
Synthesis and Reactivity
Synthesis of Alpha-fluorovinyl Weinreb Amides and Alpha-fluoroenones : The synthesis and reactivity of N-methoxy-N-methyl-(1,3-benzothiazol-2-ylsulfonyl)fluoroacetamide, a building block for Julia olefination, were explored. This reagent enables the creation of alpha-fluorovinyl Weinreb amides and alpha-fluoroenones, demonstrating its utility as a common fluorinated intermediate in such syntheses (Ghosh et al., 2009).
Development of a New Reagent : A new reagent for synthesizing the α,β-unsaturated N-methoxy-N-methyl-amide structural unit was developed using 2-(Benzo[d]thiazol-2-ylsulfonyl)-N-methoxy-N-methylacetamide. This crystalline solid with an indefinite shelf life facilitates the synthesis of the α,β-unsaturated N-methoxy-N-methyl-amide functionality, highlighting its practicality in organic synthesis (Manjunath et al., 2006).
Chemical and Physical Properties
Examination of Excess Molar Volumes and Viscosity Deviations : A study on the binary mixtures of N-methylacetamide with 2-methoxyethanol and water explored the excess molar volumes, viscosity deviations, and isentropic compressibility changes. These findings provide insights into the chemical and physical interactions within these mixtures (Victor & Hazra, 2002).
Synthesis Process Analysis for Fluthiacet-methyl Intermediate : The synthesis process of 2-Fluoro-4-chloro-5-methoxy carbonyl methylthio phenyl isothiocyanate, an important intermediate in the synthesis of fluthiacet-methyl, was analyzed. This research sheds light on the complexities and practicalities of synthesizing such intermediates in heterocyclic compounds (Qiang, 2013).
Biological and Medicinal Chemistry
Synthesis and Antifungal Bioactivity : Methyl 2-methoxyimino-2-{2-[(substituted benzylidene)aminooxymethyl]phenyl}acetate and 2-methoxyimino-2-{2-[(substituted benzylidene)aminooxymethyl]phenyl}-N-methylacetamide derivatives were synthesized and evaluated for their antifungal activities. This study contributes to the understanding of potential antifungal agents (Li & Yang, 2009).
Oligonucleotide Modifications for Therapeutic Applications : Research on the synthesis of 2'-fluoro and 2'-methoxy N6-methyladenosine phosphoramidites and their incorporation into oligonucleotides, including siRNAs, highlights the role of such modifications in enhancing stability and potency. This is significant in the context of developing therapeutic siRNAs (Rydzik et al., 2023).
Safety And Hazards
properties
IUPAC Name |
2-fluoro-N-methoxy-N-methylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FNO2/c1-6(8-2)4(7)3-5/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDGUPMUKOMHGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CF)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-N-methoxy-N-methylacetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.